molecular formula C10H16N2 B2967955 6-Butyl-2-methylpyridin-3-amine CAS No. 1692608-20-0

6-Butyl-2-methylpyridin-3-amine

Cat. No.: B2967955
CAS No.: 1692608-20-0
M. Wt: 164.252
InChI Key: JVGSWZVOHXHTOV-UHFFFAOYSA-N
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Description

6-Butyl-2-methylpyridin-3-amine is an organic compound with the molecular formula C10H16N2 and a molecular weight of 164.25 g/mol . This pyridine derivative is characterized by a butyl chain at the 6-position and a methyl group at the 2-position of the pyridine ring, with an amine functional group at the 3-position . The compound is provided for research and development purposes. The specific research applications and mechanism of action for this compound are areas of ongoing scientific investigation. As a building block, it holds potential value in various research fields, including medicinal chemistry and material science. Researchers are encouraged to consult the scientific literature for the latest findings. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-butyl-2-methylpyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-3-4-5-9-6-7-10(11)8(2)12-9/h6-7H,3-5,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVGSWZVOHXHTOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=C(C=C1)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1692608-20-0
Record name 6-butyl-2-methylpyridin-3-amine
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Chemical Reactivity and Transformation Pathways of 6 Butyl 2 Methylpyridin 3 Amine

Oxidation and Reduction Pathways

The nitrogen atoms in 6-Butyl-2-methylpyridin-3-amine can be oxidized. The pyridine (B92270) nitrogen can be oxidized to a pyridine N-oxide. More commonly, the exocyclic amine group can be oxidized. Depending on the oxidizing agent used, products can range from amine oxides to nitro compounds. ambeed.com The formation of N-oxides is a frequent metabolic pathway for nitrogen-containing drug molecules. researchgate.net Oxidation of secondary amines with reagents like hydrogen peroxide can yield nitrones. orgsyn.org

While the parent compound is already in a reduced state, derivatives can be reduced. Pyridine N-oxides formed via oxidation can be selectively reduced back to the parent pyridine. Reagents such as titanium(III) chloride (TiCl₃) are effective for this transformation and can selectively reduce N-O bonds without affecting other functional groups. researchgate.net This reduction is a key confirmation step in metabolic studies to identify N-oxide metabolites. researchgate.net If the amine were converted to an amide, the amide could be reduced to a secondary amine using strong reducing agents like lithium aluminum hydride.

Directed C-H Activation and Arylation Reactions

Modern synthetic chemistry offers powerful tools for the direct functionalization of C-H bonds, bypassing the need for pre-functionalized starting materials. For aminopyridine derivatives, both the pyridine nitrogen and the amine group can act as directing groups for transition-metal-catalyzed C-H activation. unipi.it

Palladium-catalyzed direct arylation of N-aryl-2-aminopyridines has been shown to occur at the ortho position of the N-aryl substituent, a reaction directed by the pyridine nitrogen. nih.gov While the title compound is not an N-aryl amine, this demonstrates the directing potential of the 2-aminopyridine (B139424) scaffold. It is plausible that C-H activation could be directed to the C4 position of the pyridine ring or potentially to the terminal methyl group of the butyl chain, depending on the catalyst and reaction conditions.

The amine group itself, particularly after conversion to an amide or another suitable directing group, can facilitate ortho C-H functionalization. For instance, amide directing groups are widely used in palladium-catalyzed C-H glycosylation. nih.gov Copper-catalyzed C-H amidation of tertiary amines has also been reported, showcasing another pathway for C-H functionalization. beilstein-journals.org These advanced methods suggest that selective C-H activation and subsequent arylation or alkylation of this compound are feasible, offering sophisticated routes to novel derivatives.

Ruthenium-Catalyzed sp3 Arylation

Ruthenium-catalyzed reactions have emerged as a powerful tool for the direct arylation of sp3 C-H bonds, particularly at the benzylic position of amines. In the context of this compound analogues, the pyridyl nitrogen acts as a directing group, facilitating the regioselective arylation of C-H bonds. Research has demonstrated that employing N-(pyridin-2-yl) substituted benzylamines with ruthenium catalysts and arylboronates leads to a highly regioselective and efficient transformation. nih.gov

A crucial factor for achieving high yields in these arylations is the presence of a substituent at the 3-position of the pyridine directing group. nih.govacs.org This is directly relevant to the 2-methyl group in the target compound's core structure when it acts as a directing group in related synthetic schemes. For instance, studies on N-benzyl-3-methylpyridin-2-amine revealed that the 3-methyl group significantly enhances the efficiency of the Ru(0)-catalyzed direct arylation process. acs.org The reaction is typically catalyzed by Ru₃(CO)₁₂ with arylboronic acid esters as the aryl source. acs.org

Further developments have established Ru(II) complexes, such as [RuCl₂(p-cymene)]₂, as effective catalysts for the direct arylation of benzylic amines using not only arylboronates but also less expensive aryl halides (bromides and chlorides). bohrium.comtuwien.atnih.gov The addition of a carboxylate, like potassium pivalate (B1233124) (KOPiv), has been shown to be a beneficial additive in these transformations. bohrium.comtuwien.at The arylation occurs selectively at the benzylic sp3 position, with minimal competitive sp2 arylation. tuwien.at

Table 1: Ruthenium-Catalyzed sp3 Arylation of Benzylic Amines with Pyridine Directing Groups
Catalyst SystemAryl SourceAdditiveDirecting Group FeatureKey FindingReference
Ru₃(CO)₁₂Arylboronates-3-substituted pyridineSubstitution at the 3-position is crucial for high yields. acs.org, nih.gov
[RuCl₂(p-cymene)]₂Aryl Halides (I, Br, Cl)KOPiv3-substituted pyridineEnables use of cheaper aryl halides; PPh₃ beneficial for aryl chlorides. bohrium.com, tuwien.at, nih.gov

Palladium-Catalyzed C-H Activation Mechanisms

Palladium-catalyzed C-H activation is a cornerstone of modern organic synthesis, allowing for the direct functionalization of C-H bonds. The pyridine moiety within this compound can serve as an effective directing group to guide the regioselectivity of these transformations. nih.gov Mechanistic studies on related pyridine-directed C-H functionalizations have provided significant insights. nih.gov

For pyridine-directed C-H arylation with diaryliodonium salts, the reaction is proposed to proceed through a Pd(II)/Pd(IV) catalytic cycle. nih.gov Mechanistic investigations indicate that the resting state of the catalyst can be a dimeric Pd(II) species, which undergoes turnover-limiting oxidation by the iodonium (B1229267) salt to generate a high-oxidation-state Pd intermediate. nih.gov This bimetallic high-oxidation-state palladium species is implicated as a key catalytic intermediate. nih.gov

Alternatively, C-H activation can proceed via a concerted metalation-deprotonation (CMD) pathway. pkusz.edu.cn This mechanism is often operative in Pd(II)-catalyzed reactions and is influenced by the nature of the ligand, substrate, and additives. nih.govpkusz.edu.cn For instance, in the C-H chlorination and acetoxylation of 2-ortho-tolylpyridine, both reactions are suggested to proceed via a rate-limiting cyclopalladation step, though the intimate mechanism of this step differs depending on the palladium precursor (PdCl₂ vs. Pd(OAc)₂). nih.gov The use of N-alkylpyridinium salts as transient directing groups has also been developed to facilitate the C-H arylation of pyridines, involving a proposed Pd(0)/Pd(II) cycle. beilstein-journals.org

Table 2: Proposed Mechanistic Pathways in Palladium-Catalyzed Pyridine-Directed C-H Activation
Proposed PathwayKey Intermediate(s)Oxidant/Coupling PartnerCatalyst StateKey FeatureReference
Pd(II)/Pd(IV) CycleMonomeric or Bimetallic Pd(IV)Diaryliodonium Salts, PhI(OAc)₂Pd(II)Turnover-limiting oxidation of a Pd(II) palladacycle. nih.gov, nih.gov
Concerted Metalation-Deprotonation (CMD)Cyclopalladated Pd(II) complexVariousPd(II)Rate-limiting C-H cleavage assisted by a base. nih.gov, pkusz.edu.cn
Pd(0)/Pd(II) CycleAryl-Pd(II) speciesAryl HalidesPd(0)Oxidative addition of aryl halide to Pd(0) is a key step. beilstein-journals.org

Derivatization for Novel Chemical Entities

The structural core of this compound is a valuable platform for the synthesis of more complex heterocyclic systems, including imidazopyridine scaffolds and carbamate (B1207046) derivatives, which are prevalent in medicinal chemistry.

Formation of Imidazopyridine Scaffolds

The imidazo[4,5-b]pyridine ring system, an isomer of purine, is a privileged scaffold in drug discovery. nih.gov The 3-amino-2-methylpyridine (B1201488) core of the title compound is a key precursor for constructing this scaffold. A common synthetic route involves the initial nitration of the aminopyridine at the C4 position, followed by reduction of the nitro group to yield a 2-methyl-3,4-diaminopyridine intermediate. This diamine can then undergo cyclization with various reagents.

Condensation of the diaminopyridine with aldehydes, often catalyzed by an oxidant like iodine or in the presence of sodium metabisulfite, is a widely used method to form the imidazole (B134444) ring. mdpi.comnih.gov Another approach involves the reaction with carboxylic acids or their derivatives, such as orthoformates, which leads to the formation of the fused heterocyclic system. nih.gov More advanced methods include palladium-catalyzed amidation of 2-chloro-3-aminopyridines followed by intramolecular cyclization, providing regioselective access to N1-substituted imidazo[4,5-b]pyridines. organic-chemistry.org

Table 3: Synthetic Strategies for Imidazo[4,5-b]pyridine Scaffolds from Aminopyridine Precursors
PrecursorReagent for CyclizationKey TransformationResulting ScaffoldReference
3,4-Diaminopyridine derivativeAldehydes (+ oxidant)Reductive cyclization/Condensation2-Substituted Imidazo[4,5-b]pyridine nih.gov, mdpi.com
3,4-Diaminopyridine derivativeCarboxylic Acids/OrthoformatesCondensation2-Substituted Imidazo[4,5-b]pyridine nih.gov
2-Chloro-3-aminopyridine derivativePrimary Amides (Pd-catalyzed)Amide coupling followed by cyclizationN1, C2-Disubstituted Imidazo[4,5-b]pyridine organic-chemistry.org

Synthesis of Carbamate Derivatives

The primary amino group of this compound is readily converted into various carbamate derivatives. Carbamates are important functional groups in pharmaceuticals and agrochemicals. The synthesis of tert-butyl (Boc) carbamates is a common transformation, often used to protect the amine functionality during subsequent synthetic steps.

A standard method for this conversion involves the reaction of the aminopyridine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base such as triethylamine (B128534) or 4-dimethylaminopyridine (B28879) (DMAP) in an inert solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). Another approach utilizes tert-butyl chloroformate (Boc-Cl) under basic conditions. While effective, this method can sometimes lead to lower yields compared to using Boc₂O. organic-chemistry.org More specialized reagents have also been developed, for instance, the reaction of 3-aminopyridine (B143674) derivatives with perfluorophenyl chloroformate can yield perfluorophenyl carbamates, which are themselves useful intermediates for further derivatization into N-trifluoromethyl thiocarbamates and ureas. thieme-connect.comthieme-connect.com

Table 4: Common Reagents for the Synthesis of Carbamate Derivatives from Aminopyridines
ReagentBase/CatalystSolventProduct TypeKey FeaturesReference
Di-tert-butyl dicarbonate (Boc₂O)Triethylamine, DMAPDCM, THFtert-Butyl CarbamateHigh yields, common protecting group strategy. organic-chemistry.org
Phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate--Phenyl CarbamateServes as a carbonyl source under mild conditions. organic-chemistry.org
Perfluorophenyl chloroformate--Perfluorophenyl CarbamateForms an activated carbamate for further derivatization. thieme-connect.com, thieme-connect.com
Carbon Dioxide (CO₂) and an AlcoholCesium Carbonate-Alkyl CarbamateGreen chemistry approach utilizing CO₂ as a C1 source.

Mechanistic Investigations of Reaction Pathways

Understanding the mechanisms of the transformation pathways of this compound and its analogues is critical for optimizing reaction conditions and developing novel synthetic methods. Mechanistic studies for both ruthenium and palladium-catalyzed C-H activation reactions involving pyridine-containing substrates have been a focus of significant research. acs.orgnih.govresearchgate.netacs.org

In ruthenium-catalyzed sp3 arylation directed by a pyridine group, kinetic isotope effect experiments have been conducted to probe the rate-determining step. bohrium.com For the Ru(II)-catalyzed arylation with aryl halides, competitive experiments indicated that C-H insertion is likely not the rate-determining step. A proposed mechanism involves the oxidative addition of the aryl halide to the Ru(II) complex, followed by C-H metalation via a Concerted Metalation-Deprotonation (CMD) mechanism, and subsequent reductive elimination to yield the final product. bohrium.com DFT calculations have also been employed to support proposed intermediates and transition states in related Ru-catalyzed C-H functionalizations, such as the remote sulfonylation of N-aryl-2-aminopyridines, where a ruthenametallacycle is identified as a key intermediate. acs.org

For palladium-catalyzed C-H activation, detailed kinetic analyses, Hammett studies, and isotope labeling experiments have been instrumental in elucidating reaction mechanisms. nih.govnih.gov Investigations into the Pd-catalyzed arylation of 2-phenylpyridine (B120327) with diaryliodonium salts established the kinetic order in each reaction component and identified the catalyst and oxidant resting states. nih.gov These data support a mechanism involving a turnover-limiting oxidation of a dimeric palladacycle, leading to a bimetallic high-oxidation-state Pd species. nih.gov In other systems, particularly those involving C-H acetoxylation or chlorination, the rate-limiting step has been identified as the initial C-H activation/cyclopalladation event. nih.gov The exact nature of this step can be influenced by the ligands and the palladium precursor, highlighting the complexity and tunability of these catalytic systems. nih.govpkusz.edu.cn

Advanced Spectroscopic and Analytical Characterization Techniques for Structural and Electronic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the carbon skeleton and the specific environment of each proton.

The ¹H NMR spectrum of 6-Butyl-2-methylpyridin-3-amine is predicted to show distinct signals corresponding to each unique proton environment in the molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment, while the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons, providing direct evidence of connectivity.

Pyridyl Protons: The two protons on the pyridine (B92270) ring are expected to appear as two distinct doublets in the aromatic region of the spectrum. Their coupling constant would be characteristic of ortho-coupling in a pyridine system.

Butyl Group Protons: The butyl substituent will give rise to a set of signals in the aliphatic region. The CH₂ group attached directly to the pyridine ring would appear as a triplet. The subsequent two methylene (B1212753) (CH₂) groups would likely present as complex multiplets (or a sextet and a quintet), and the terminal methyl (CH₃) group would be an upfield triplet.

Methyl Group Proton: The methyl group at the C2 position of the pyridine ring is expected to be a sharp singlet, as it has no adjacent protons with which to couple.

Amine Protons: The protons of the amino (NH₂) group typically appear as a broad singlet. Its chemical shift can be variable and is often concentration and solvent-dependent.

The expected ¹H NMR data, based on the analysis of similar structures such as 2-amino-6-methylpyridine, is summarized below. chemicalbook.com

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Pyridine H (ortho to NH₂)7.1 - 7.3Doublet (d)7.0 - 8.0
Pyridine H (meta to NH₂)6.4 - 6.6Doublet (d)7.0 - 8.0
Amine (NH₂)3.5 - 5.0Broad Singlet (br s)-
Butyl (α-CH₂)2.5 - 2.7Triplet (t)~7.5
Butyl (β-CH₂)1.6 - 1.8Sextet / Multiplet~7.5
Butyl (γ-CH₂)1.3 - 1.5Quintet / Multiplet~7.5
Pyridyl-CH₃2.3 - 2.5Singlet (s)-
Butyl (δ-CH₃)0.9 - 1.0Triplet (t)~7.3

The ¹³C NMR spectrum provides a direct map of the carbon framework of the molecule. For this compound, which possesses ten carbon atoms in unique electronic environments, ten distinct signals are expected in the ¹³C NMR spectrum. The chemical shifts are indicative of the carbon type (aliphatic, aromatic, attached to a heteroatom). mdpi.com

Pyridyl Carbons: Five signals are anticipated for the pyridine ring carbons. The carbons directly bonded to nitrogen (C2 and C6) and the amino group (C3) will have characteristic chemical shifts influenced by the heteroatoms.

Butyl Carbons: The four carbons of the butyl chain will appear in the upfield aliphatic region of the spectrum.

Methyl Carbon: The carbon of the methyl group at C2 will also appear in the upfield region.

The substituent effects of alkyl and amino groups on the pyridine ring are well-established and allow for the prediction of the chemical shifts. organicchemistrydata.org

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C2 (Pyridyl)155 - 158
C3 (Pyridyl)138 - 142
C4 (Pyridyl)120 - 124
C5 (Pyridyl)110 - 115
C6 (Pyridyl)145 - 149
Pyridyl-CH₃22 - 25
Butyl (α-CH₂)35 - 38
Butyl (β-CH₂)30 - 33
Butyl (γ-CH₂)22 - 24
Butyl (δ-CH₃)13 - 15

While 1D NMR provides foundational data, 2D NMR experiments are indispensable for confirming the complex connectivity of a molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to trace the connections within the butyl chain by showing cross-peaks between adjacent CH₂, CH₂, and CH₃ groups. It would also confirm the ortho-coupling between the two aromatic protons on the pyridine ring. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with its directly attached carbon atom. An HSQC spectrum would definitively link the proton signals in Table 1 to the carbon signals in Table 2, confirming the assignment of each CH, CH₂, and CH₃ group. dur.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the entire molecular puzzle by showing correlations between protons and carbons that are two or three bonds apart. Key HMBC correlations for this compound would include:

Correlations from the singlet of the C2-methyl protons to the C2 and C3 carbons of the pyridine ring.

Correlations from the α-CH₂ protons of the butyl group to the C5 and C6 carbons of the ring.

Correlations from the aromatic protons to various carbons within the pyridine ring, confirming the substitution pattern.

Mass Spectrometry (MS) for Fragmentation Analysis and Reaction Monitoring

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar, thermally labile molecules like this compound. In positive ion mode, ESI typically results in the formation of a protonated molecular ion, [M+H]⁺. The high-resolution mass spectrometry (HRMS) measurement of this ion provides the exact molecular formula. Other adducts, such as with sodium ([M+Na]⁺) or potassium ([M+K]⁺), may also be observed. rsc.org

Table 3: Predicted ESI-MS Adducts for this compound (C₁₀H₁₆N₂) uni.lu

AdductPredicted m/z
[M+H]⁺165.13863
[M+Na]⁺187.12057
[M+K]⁺203.09451
[M+NH₄]⁺182.16517

In addition to determining the molecular weight, mass spectrometry can induce fragmentation of the molecular ion. The resulting fragment ions provide valuable structural information. For aliphatic amines and alkyl-substituted heterocycles, a common fragmentation pathway is α-cleavage, which is the breaking of a carbon-carbon bond adjacent to the heteroatom or the ring system. libretexts.org

For this compound, the primary fragmentation events under electron ionization (EI) or collision-induced dissociation (CID) would likely involve the butyl chain.

Benzylic-type Cleavage: The most favorable fragmentation is the cleavage of the Cα-Cβ bond of the butyl group. This is because it leads to the formation of a stable, resonance-stabilized pyridinylmethyl cation. This would result in the loss of a propyl radical (•C₃H₇) and the observation of a significant fragment ion.

Loss of Alkyl Fragments: Other fragmentations, such as the loss of methyl (•CH₃) or ethyl (•C₂H₅) radicals, can also occur, leading to a series of fragment ions that help to confirm the structure of the alkyl substituent. libretexts.orgmsu.edu

Analysis of these characteristic fragments allows for the unambiguous confirmation of the presence and structure of the butyl group and its attachment to the methyl-aminopyridine core.

Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. For organic molecules like this compound, these transitions typically involve π and non-bonding (n) electrons.

In the absence of experimental UV-Vis spectra for this compound, its electronic transitions can be predicted based on the behavior of similar aminopyridine derivatives. The electronic spectrum of such compounds is generally characterized by π → π* and n → π* transitions. asianpubs.orgasianpubs.org The pyridine ring and the amino group both contain π systems and non-bonding electrons, which are the primary chromophores.

Studies on related aminopyridine Schiff bases and other derivatives reveal that absorption bands in the UV region can be assigned to the excitation of π electrons within the aromatic system. asianpubs.org For substituted pyridines, the position and intensity of these absorption bands are influenced by the nature and position of the substituents on the pyridine ring. nih.gov Theoretical studies using methods like Time-Dependent Density Functional Theory (TD-DFT) on similar molecules have been employed to calculate absorption wavelengths and assign electronic transitions. nih.govresearchgate.net These calculations often show good agreement with experimental data and help in understanding the nature of the excited states. nih.gov

The polarity of the solvent can significantly influence the UV-Vis absorption and emission spectra of a compound, a phenomenon known as solvatochromism. This effect arises from differential solvation of the ground and excited states of the molecule. For aminopyridine derivatives, both positive (red shift) and negative (blue shift) solvatochromism have been observed, depending on the specific compound and the nature of the solvent.

In polar solvents, hydrogen bonding can occur between the solvent molecules and the amino group or the pyridine nitrogen of the aminopyridine. asianpubs.org This interaction can stabilize the ground or excited state to different extents, leading to a shift in the absorption maximum. For instance, in a study on aminopyridine Schiff bases, the effect of solvent on the electronic absorption spectra was examined in various solvents of different polarities, and the data was correlated with solvent parameters like dielectric constant and refractive index. asianpubs.orgasianpubs.org A study on new fluorescent 2-amino-3-cyanopyridine (B104079) derivatives showed a significant wavelength shift with increasing solvent polarity. sciforum.net Without experimental data for this compound, it is hypothesized that its absorption and emission spectra would also exhibit solvent-dependent shifts due to the presence of the polar amino group and the pyridine nitrogen.

X-ray Crystallography for Definitive Structural Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method would provide definitive information about the bond lengths, bond angles, and conformation of this compound, as well as how the molecules pack together in the crystal lattice.

While a crystal structure for this compound has not been reported, analysis of related aminopyridine structures provides insight into the likely interactions. In the solid state, aminopyridine derivatives are known to form extensive networks of intermolecular interactions, with hydrogen bonds being particularly significant. epa.govacs.org

Intramolecular hydrogen bonds are also possible, especially in substituted aminopyridines where a substituent can interact with the amino group. nih.gov For instance, studies on N-2-(6-aminopyridine)-N'-arylthioureas show the presence of an intramolecular hydrogen bond between the N-H of the thiourea (B124793) and the pyridine nitrogen. washington.edu In this compound, an intramolecular hydrogen bond between the amino group at position 3 and the pyridine nitrogen at position 1 is unlikely due to the geometry, but the conformation of the butyl group could potentially lead to weaker C-H···N or C-H···π interactions. The packing of molecules in the crystal would be influenced by a combination of van der Waals forces and more specific interactions like π-π stacking of the pyridine rings and the aforementioned hydrogen bonds. mdpi.com

The primary hydrogen bond donors in this compound are the N-H bonds of the amino group, while the primary acceptors are the lone pair of electrons on the pyridine nitrogen and potentially the amino nitrogen itself. epa.gov

In the crystal structures of many aminopyridine derivatives, intermolecular N-H···N hydrogen bonds are a dominant feature, often leading to the formation of dimers, chains, or more complex three-dimensional networks. iucr.orgrsc.orgnih.gov For example, the crystal structure of 6-Methylpyridin-3-amine reveals intermolecular N-H···N hydrogen bonds that link the molecules. nih.govresearchgate.net The presence of the butyl group in this compound would introduce significant steric bulk, which could influence the geometry of the hydrogen bonding network compared to smaller analogues. Theoretical calculations on the interaction energies between molecules in aminopyridine crystals have shown that the N-H···N(pyridine) hydrogen bond is typically the strongest interaction. epa.gov

Theoretical and Computational Investigations of 6 Butyl 2 Methylpyridin 3 Amine

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, vibrational frequencies, and a variety of electronic properties. For substituted pyridines, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(2d,2p), provide deep insights into the molecule's behavior. dergipark.org.trbohrium.com

Frontier Molecular Orbital (FMO) theory is a fundamental tool for describing chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). researchgate.net

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. dergipark.org.trresearchgate.net A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive.

For aminopyridine derivatives, the HOMO is typically localized over the aminopyridine ring, particularly involving the lone pair of the amino group and the π-system of the ring. The LUMO is generally distributed over the pyridine (B92270) ring's π* anti-bonding orbitals.

While specific data for 6-butyl-2-methylpyridin-3-amine is unavailable, a study on the closely related 5-substituted-2-methylpyridin-3-amine series provides illustrative values. These calculations were performed at the B3LYP/6-31G(d,p) level of theory. bohrium.com

Table 1: Illustrative FMO Data for Related Aminopyridine Derivatives

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
2-Methyl-5-(p-tolyl)pyridin-3-amine-5.25-0.414.84
5-(4-Chlorophenyl)-2-methylpyridin-3-amine-5.71-1.004.71
5-(4-Iodophenyl)-2-methylpyridin-3-amine-5.71-1.104.61

This table presents data for structurally related compounds to illustrate the typical range of values obtained from FMO analysis. Data sourced from a study on substituted 2-methylpyridin-3-amines. bohrium.com

Global reactivity descriptors, such as chemical hardness (η), softness (s), electronegativity (χ), and the electrophilicity index (ω), can be derived from HOMO and LUMO energies.

Hardness (η): η ≈ (ELUMO - EHOMO) / 2

Softness (s): s = 1/η

Electronegativity (χ): χ ≈ -(EHOMO + ELUMO) / 2

A low chemical softness value is indicative of lower toxicity. For this compound, the presence of electron-donating alkyl groups (butyl and methyl) would be expected to raise the HOMO energy level compared to unsubstituted aminopyridine, likely leading to a smaller energy gap and increased reactivity.

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. bohrium.comresearchgate.net The MEP map displays regions of varying electron potential on the van der Waals surface, typically color-coded:

Red: Electron-rich regions, indicating negative potential. These are favorable sites for electrophilic attack.

Blue: Electron-deficient regions, indicating positive potential. These are susceptible to nucleophilic attack.

Green/Yellow: Neutral regions with near-zero potential.

For this compound, the MEP map would be expected to show a significant region of negative potential (red) around the nitrogen atom of the pyridine ring and, to a lesser extent, the nitrogen of the amino group, due to their lone pairs of electrons. These sites represent the primary centers for interaction with electrophiles or for hydrogen bonding. Conversely, the hydrogen atoms of the amino group (-NH₂) would exhibit a positive potential (blue), making them susceptible to interaction with nucleophiles or acting as hydrogen bond donors. The butyl and methyl groups would constitute regions of relatively neutral potential.

In this compound, the electronegative nitrogen atoms draw electron density, creating a net dipole moment. Calculations on related aminopyridine derivatives have shown dipole moments in the range of 2 to 4 Debye. bohrium.com The specific vector sum of the bond dipoles, influenced by the positions of the butyl, methyl, and amino groups on the pyridine ring, would determine the precise magnitude and direction of the dipole moment for this compound.

Table 2: Illustrative Dipole Moments for Related Pyridine Compounds

CompoundDipole Moment (Debye)
2-Methylpyridine2.06
N-methylaniline1.73
5-(3,5-Difluorophenyl)-2-methylpyridin-3-amine3.23

This table provides reference dipole moments for related structures to give an expected range. Data sourced from computational studies and reference handbooks. bohrium.com

Computational chemistry can elucidate reaction mechanisms by modeling transition states and intermediates. For this compound, several reaction pathways can be predicted based on its electronic structure:

N-Alkylation/Acylation: The amino group (-NH₂) is a primary nucleophilic site. It can readily react with electrophiles like alkyl halides or acyl chlorides in N-alkylation or N-acylation reactions, respectively. Computational studies on the N-alkylation of 2-aminopyridines have explored the mechanistic details of such transformations.

Electrophilic Aromatic Substitution: The pyridine ring, activated by the strong electron-donating amino group, is susceptible to electrophilic attack (e.g., nitration, halogenation). FMO and MEP analysis would pinpoint the most likely positions for substitution, which are typically ortho and para to the activating amino group (positions 4 and 6). However, the existing substituents at positions 2 and 6 will sterically hinder attack at these sites, making position 4 a likely candidate for substitution.

Coordination Chemistry: The nitrogen atom of the pyridine ring and the exocyclic amino nitrogen can both act as ligands, coordinating to metal ions. DFT studies have been used to investigate the interaction between aminopyridines and metal cations like Cu(I), revealing that the pyridine nitrogen is often a primary binding site.

Quantum Mechanical Studies of Electronic Properties

Excited-State Intramolecular Proton Transfer (ESIPT) is a photochemical process where a proton is transferred within a molecule after it has been promoted to an electronically excited state. This process requires the molecule to possess both a proton-donating group (like -OH or -NH₂) and a proton-accepting group (like a carbonyl oxygen or imine nitrogen) in close proximity, often linked by an intramolecular hydrogen bond.

The structure of this compound contains a proton-donating amino group (-NH₂) and a proton-accepting pyridine nitrogen atom. Upon electronic excitation (S₀ → S₁), the charge distribution of the molecule changes. Typically, the acidity of the proton-donating group increases, and the basicity of the proton-accepting group increases, which can facilitate the transfer of a proton.

A computational investigation of a related molecule, 2-butylamino-6-methyl-4-nitropyridine N-oxide, demonstrated that charge redistribution upon excitation significantly increases the acidity of the amino group, facilitating proton transfer to the N-oxide group in the excited state. Although this compound lacks the N-oxide and nitro groups, a similar principle applies. A quantum mechanical study would be needed to calculate the potential energy surfaces of the ground and excited states to determine the energy barrier for this proton transfer. The presence of a low or non-existent energy barrier in the excited state would confirm the possibility of an ESIPT mechanism, which would be observable experimentally as a large Stokes shift in its fluorescence spectrum.

Characterization of Charge-Transfer Excited States

The electronic properties of this compound, particularly its behavior in excited states, are of significant interest for understanding its reactivity and potential applications. Charge-transfer (CT) excited states, where an electron is transferred from a donor to an acceptor part of the molecule upon photoexcitation, play a crucial role in the photophysical and photochemical pathways of many organic compounds.

In related aminopyridine systems, computational studies have been employed to elucidate the nature of these excited states. For instance, in the context of iron complexes with pyridyl-amine ligands, density functional theory (DFT) calculations have been instrumental. These studies reveal that upon deprotonation, a nitrogen radical can form, leading to charge transfer to the metal center. mdpi.com This process is critical in facilitating subsequent reactions, such as oxidation. While direct studies on this compound are not extensively documented in the reviewed literature, by analogy, the amino group can act as an electron donor and the pyridine ring as an acceptor. The butyl and methyl substituents will likely modulate the energies of the frontier molecular orbitals (HOMO and LUMO), thereby influencing the energy and character of the CT excited states.

Further computational investigations using time-dependent DFT (TD-DFT) would be necessary to precisely characterize the energies, oscillator strengths, and nature of the charge-transfer excited states of this compound. Such studies would provide valuable insights into its fluorescence properties and its potential as a photosensitizer or in other photochemical applications.

Mechanistic Computational Studies

Energy Profile Calculations for Reaction Pathways

Computational chemistry provides powerful tools to map out the potential energy surfaces of chemical reactions, identifying transition states and intermediates to elucidate reaction mechanisms. For reactions involving aminopyridine derivatives, DFT calculations have been successfully applied to determine the energy profiles of various transformations.

For example, in the palladium-catalyzed hydrogenation of pyridinecarbonitriles to pyridylmethylamines, DFT calculations were used to model the adsorption of reactants on the catalyst surface and to calculate the adsorption energy profiles. rsc.org The study outlined the possible reaction pathways, including the formation of primary, secondary, and tertiary amines through imine intermediates. rsc.org

In another study on the oxidative dehydrogenation of a pyridyl-amine iron(III) complex, the calculated energy profile for the reaction showed an activation energy (Ea) of 19.34 kcal mol⁻¹ and an enthalpy of activation (ΔH≠) of 19.19 kcal mol⁻¹. mdpi.com These theoretical values were in close agreement with the experimental findings of 21.04 kcal mol⁻¹ and 20.38 kcal mol⁻¹, respectively, validating the proposed hydrogen atom transfer (HAT) mechanism. mdpi.com

For this compound, similar computational approaches could be used to investigate a variety of potential reactions, such as electrophilic aromatic substitution, N-alkylation, or oxidation. By calculating the energies of reactants, intermediates, transition states, and products, the most favorable reaction pathways can be identified.

Table 1: Calculated Activation Parameters for the Oxidative Dehydrogenation of a Pyridyl-Amine Fe(III) Complex mdpi.com

ParameterCalculated Value (kcal mol⁻¹)Experimental Value (kcal mol⁻¹)
Activation Energy (Ea)19.3421.04
Enthalpy of Activation (ΔH≠)19.1920.38
Entropy of Activation (ΔS≠)-0.034 kcal mol⁻¹ K⁻¹-0.018 kcal mol⁻¹ K⁻¹

This table presents a comparison of computationally derived and experimentally determined activation parameters for a related pyridyl-amine complex, illustrating the accuracy of such theoretical methods.

Kinetic Isotope Effect (KIE) Analysis

The kinetic isotope effect (KIE) is a powerful tool for probing the rate-determining step of a chemical reaction and provides insight into the nature of the transition state. By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium), changes in the reaction rate can be measured and compared with theoretical predictions.

In the study of the oxidative dehydrogenation of a pyridyl-amine Fe(III) complex, a primary C-H kinetic isotope effect (kCH/kCD) of 2.30 was experimentally observed when the ligand was deuterated. mdpi.com This finding strongly suggested that the cleavage of a C-H bond is the rate-determining step of the reaction. mdpi.com DFT calculations can be used to model the vibrational frequencies of the reactants and the transition state for both the light and heavy isotopologues, allowing for the theoretical prediction of the KIE.

For this compound, KIE studies could be designed to investigate various reactions. For instance, in an oxidation reaction involving the butyl group, deuteration at the α-position to the pyridine ring would be expected to show a significant KIE if C-H bond cleavage at that position is rate-limiting.

Conformational Analysis and Steric Effects on Reactivity

The three-dimensional structure of a molecule, including its various stable conformations and the steric hindrance presented by its substituents, can significantly influence its reactivity. For this compound, the butyl and methyl groups on the pyridine ring will impose steric constraints that can direct the outcome of chemical reactions.

Computational conformational analysis can identify the low-energy conformations of the molecule and the rotational barriers between them. This information is crucial for understanding how the molecule will interact with other reagents.

In the context of the palladium-catalyzed hydrogenation of pyridinecarbonitriles, the position of the cyano group (and by extension, other substituents) on the pyridine ring was shown to influence chemoselectivity. rsc.org This is due to a combination of electronic and steric effects that affect the adsorption of the molecule onto the catalyst surface. rsc.org

Furthermore, in the regiodivergent alkylation of pyridines, the steric bulk of the alkylating agent and the substitution pattern of the pyridine ring were found to control whether C2- or C4-alkylation occurred. acs.org For this compound, the presence of the butyl group at position 6 and the methyl group at position 2 would sterically hinder attack at these positions and potentially direct incoming electrophiles or nucleophiles to other positions on the ring. The amino group at position 3 would also exert a strong directing effect, which could either be reinforced or counteracted by the steric influence of the alkyl groups.

Theoretical Atmospheric Chemistry and Degradation Schemes of Amines (by analogy)

For simple aliphatic amines, the reaction with •OH radicals can proceed via H-atom abstraction from either the N-H or C-H bonds. nilu.com The subsequent reactions of the resulting aminoalkyl or alkylamino radicals with other atmospheric species like O₂, NO, and NO₂ lead to the formation of a variety of products, including imines, amides, aldehydes, and nitrogen-containing secondary organic aerosols. unit.nonilu.com

In the case of pyridines, they are generally susceptible to biodegradation in soil and water. tandfonline.com In the atmosphere, vapor-phase 2-aminopyridine (B139424) is degraded by reaction with photochemically-produced hydroxyl radicals, with an estimated half-life of 19 hours. epa.gov The degradation of 4-aminopyridine (B3432731) has also been studied, demonstrating its removal from aqueous solutions via photocatalysis. researchgate.net

By analogy, the atmospheric degradation of this compound is expected to be initiated by reaction with •OH radicals. H-atom abstraction could occur from the amino group, the butyl chain, or the methyl group. The pyridine ring itself is also susceptible to •OH radical addition. The branching ratios between these different initial reaction pathways will depend on the respective rate constants, which can be estimated using structure-activity relationships or calculated using computational methods. The subsequent degradation cascade would likely lead to the formation of various oxygenated and nitrated derivatives, contributing to the formation of ozone and secondary organic aerosol.

Applications of 6 Butyl 2 Methylpyridin 3 Amine in Advanced Chemical Synthesis and Materials Science

Role as a Key Reagent or Intermediate in Complex Organic Molecule Synthesis

Substituted aminopyridines like 6-Butyl-2-methylpyridin-3-amine are valuable intermediates in the synthesis of more complex molecular architectures. The development of efficient, metal-free, and base-catalyzed three-component reactions has provided simple pathways for creating highly decorated pyridine (B92270) derivatives in good yields. organic-chemistry.orgacs.orgacs.org The presence of the amino group and the pyridine ring allows for a variety of subsequent functionalization reactions.

The amino group can act as a nucleophile or be transformed into other functional groups, while the pyridine ring can undergo electrophilic or nucleophilic substitution, as well as metal-catalyzed cross-coupling reactions. For instance, N-aryl-2-aminopyridines, which can be readily prepared, are extensively used as substrates for chelation-assisted C-H bond functionalization, enabling the construction of diverse N-heterocycles. rsc.org Transition-metal-catalyzed methods are particularly effective for the annulation of other rings onto the pyridine scaffold through the strategic functionalization of C-H/N-H bonds. acs.org

One of the most powerful methods for elaborating pyridine scaffolds is the Suzuki-Miyaura cross-coupling reaction. wikipedia.orglibretexts.orgorganic-chemistry.org This palladium-catalyzed reaction couples an organoboron compound with a halide. youtube.com By analogy, a halogenated precursor to this compound (e.g., 3-amino-5-bromo-6-butyl-2-methylpyridine) could be coupled with a wide range of aryl or heteroaryl boronic acids to generate complex biaryl structures. nih.gov This highlights the role of the aminopyridine core as a foundational unit for building molecular complexity.

Table 1: Representative Synthetic Transformations for Aminopyridine Scaffolds

Reaction TypeReagents & ConditionsProduct TypeSignificance
C-H Annulation Ru(II) catalyst, Olefin, OxidantFused HeterocyclesBuilds complex polycyclic systems from simple pyridines. acs.org
Suzuki-Miyaura Coupling Pd catalyst, Base, Arylboronic acidBiaryl PyridinesForms C-C bonds to create complex scaffolds. wikipedia.orgnih.gov
N-Arylation Pd or Cu catalyst, Aryl halide, BaseN-Aryl-2-aminopyridinesPrepares substrates for further C-H activation. rsc.org
[3+2] Cycloaddition N-aminopyridines, Alkenes, Metal-freePyrazolo[1,5-a]pyridinesForms fused bicyclic heterocyclic systems. organic-chemistry.org

Development of Novel Pyridine-Based Scaffolds for Chemical Research

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. rsc.org Likewise, 2-aminopyridine (B139424) derivatives are crucial precursors for a wide variety of heterocyclic compounds with demonstrated biological activities, including antibacterial and anticancer properties. mdpi.com The structure of this compound, with its specific substitution pattern, offers a unique starting point for developing novel scaffolds. The butyl and methyl groups can influence the molecule's lipophilicity and steric profile, which are critical parameters in drug design and materials science.

A key strategy for developing novel scaffolds is the use of cross-coupling reactions. Research has shown that 5-bromo-2-methylpyridin-3-amine (B1289001) can undergo palladium-catalyzed Suzuki cross-coupling with various arylboronic acids to produce a series of novel pyridine-based biaryl compounds in moderate to good yields. This transformation demonstrates how a simple, functionalized pyridine can serve as a platform for generating a library of more complex molecules with diverse electronic and steric properties. By analogy, a halogenated version of this compound could be similarly employed to create a new family of biaryl scaffolds, where the butyl group would be expected to enhance solubility in organic media and influence the conformational behavior of the final products. These new scaffolds are of significant interest for screening for biological activity and for applications in materials science. acs.org

Potential in Materials Science

The unique electronic and structural properties of pyridine derivatives make them attractive candidates for incorporation into advanced materials.

Pyridine-containing polymers are a class of materials with significant potential for applications ranging from ion sensing to electronics. rsc.orgresearchgate.net The nitrogen atom in the pyridine ring can act as a coordination site for metal ions, making these polymers suitable for use in sensors and catalytic systems. rsc.org For example, novel 2,6-substituted pyridine derivative-containing conjugated polymers have been synthesized and shown to act as selective fluorescent sensors for palladium ions. rsc.org

Furthermore, pyridine moieties can be grafted onto existing polymer backbones to impart specific functionalities. In one study, pyridine derivatives were grafted onto an acrylic acid-styrene copolymer, resulting in materials with enhanced fluorescence and antimicrobial properties. mdpi.com The Hantzsch reaction is one of several methods used to create these nitrogen-containing heterocyclic polymer systems. mdpi.com

Given these precedents, this compound could be investigated as a monomer for polymerization or as a precursor for such reactions. The amine group provides a reactive handle for incorporation into a polymer chain, for instance, by reacting with diacyl chlorides to form polyamides, or by being used in the synthesis of conjugated microporous polymers (CMPs) through cross-coupling reactions. bris.ac.uk The butyl group would likely enhance the solubility of the resulting polymers in common organic solvents, facilitating their processing and characterization. Aminopyridine complexes have also been explored as potential polymer precursors. researchgate.net

Table 2: Examples of Pyridine-Based Polymeric Systems and Applications

Polymer TypeSynthetic MethodKey Feature/Application
Conjugated Polymers Stille or Buchwald-Hartwig CouplingMetal Ion Sensing, Electroluminescence rsc.orgresearchgate.netbris.ac.uk
Grafted Copolymers Hantzsch Pyridine SynthesisEnhanced Fluorescence, Antimicrobial Activity mdpi.com
Polyurethane-ureas Pre-polymer MethodDielectric and Relaxation Properties researchgate.net

Liquid crystals are states of matter with properties between those of conventional liquids and solid crystals, widely used in display technologies. tandfonline.com The properties of liquid crystal phases can be finely tuned by adding small amounts of other molecules, known as dopants. Chiral dopants are particularly important as they can induce a helical superstructure in a nematic liquid crystal host, forming a cholesteric or chiral nematic phase. mdpi.comgoogle.com

While this compound is itself an achiral molecule, it serves as an excellent precursor for the synthesis of chiral derivatives. Chiral amines can be synthesized using various methods, including biocatalytic approaches with enzymes like transaminases. wiley.comnih.gov The amino group of the title compound could be acylated with a chiral carboxylic acid or reacted with other chiral electrophiles to introduce a stereocenter. The synthesis of novel chiral pyridine-based calamitic compounds has been shown to produce molecules exhibiting various liquid crystalline phases. researchgate.net

Research on related pyridine derivatives has demonstrated their potential as components of liquid crystal mixtures. tandfonline.comtandfonline.com Specifically, novel pyridine derivatives synthesized via Suzuki coupling have been theoretically investigated as potential chiral dopants for liquid crystals. tandfonline.com The introduction of chirality to biphenyl (B1667301) pyridine structures, which could be synthesized from a precursor of this compound, would make them prime candidates for investigation as chiral dopants. The helical twisting power (HTP) of a chiral dopant, a measure of its efficiency in inducing a helical structure, is highly dependent on its molecular structure. tandfonline.com The rigid pyridine core combined with a chiral moiety and the flexible butyl group could lead to new dopants with desirable properties for advanced liquid crystal display applications.

Future Research Directions and Perspectives

Exploration of Novel and Sustainable Synthetic Routes

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern organic chemistry. For 6-Butyl-2-methylpyridin-3-amine and its analogs, future research will likely focus on moving beyond traditional multi-step syntheses, which often involve harsh reagents and generate significant waste.

Key areas of exploration include:

Catalytic Approaches: Research into novel catalytic systems is paramount. Zinc(II)-catalyzed multicomponent reactions, for instance, have shown promise for the sustainable, solvent-free synthesis of substituted pyridines from simple alcohols and an ammonium (B1175870) source. acs.orgbohrium.com Similarly, the use of heterogeneous catalysts like zinc phosphate (B84403) offers an environmentally friendly pathway to pyridine (B92270) derivatives with the advantages of easy catalyst recovery and reuse. rsc.org Future work could adapt these methodologies for the specific regioselective synthesis of this compound.

Biocatalysis and Renewable Feedstocks: A significant leap towards sustainability involves the use of biocatalytic methods. Researchers are investigating biotransformations that can produce substituted pyridines from renewable resources like plant biomass (lignin). ukri.org Engineering microorganisms such as Rhodococcus jostii could provide a direct and sustainable route to pyridine intermediates, which can then be functionalized. ukri.org

Flow Chemistry and Process Intensification: Continuous flow synthesis offers superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability. Implementing a flow process for the synthesis of this compound could streamline its production, minimize waste, and allow for the efficient in-line monitoring of the reaction progress.

Photochemical Methods: Visible-light-enabled reactions represent a green and powerful tool in organic synthesis. icsr.inorganic-chemistry.org The development of photocatalytic methods for the construction of the substituted pyridine ring or for the late-stage functionalization of the this compound core could provide highly efficient and selective synthetic pathways. icsr.inorganic-chemistry.org

Table 1: Comparison of Potential Sustainable Synthetic Strategies

Synthetic Strategy Catalyst/Method Potential Advantages Key Research Challenge
Multicomponent Reaction Zn(II) complexes High atom economy, solvent-free conditions, use of simple feedstocks. acs.orgbohrium.com Achieving specific regioselectivity for the 6-butyl, 2-methyl, 3-amino substitution pattern.
Heterogeneous Catalysis Zinc Phosphate Recyclable catalyst, environmentally benign, excellent yields. rsc.org Catalyst optimization for the specific target molecule.
Biocatalysis Engineered Rhodococcus jostii Use of renewable biomass, sustainable pathway. ukri.org Pathway engineering to produce the desired pyridine scaffold.
Photochemical Synthesis Visible-light photocatalysts Energy-efficient, transition-metal-free options, high functional group tolerance. icsr.inorganic-chemistry.org Development of a specific photochemical route for the target compound.

Deeper Mechanistic Elucidation of Complex Transformations

A thorough understanding of reaction mechanisms is critical for optimizing existing synthetic routes and for the rational design of new transformations. For this compound, future research should delve into the mechanistic intricacies of its formation and subsequent reactions.

Key research avenues include:

Kinetic Studies: Performing kinetic isotope effect (KIE) experiments can help to determine the rate-determining step in catalytic cycles, such as in C-H activation or cross-coupling reactions involving the pyridine ring. acs.org This information is vital for catalyst improvement.

In-situ Spectroscopic Analysis: Utilizing techniques like in-situ NMR and IR spectroscopy allows for the real-time observation of reactive intermediates. This can provide direct evidence for proposed mechanistic pathways and help to identify catalyst deactivation pathways or the formation of side products.

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to map out the energy profiles of potential reaction pathways. mdpi.com This allows for the theoretical validation of proposed mechanisms and can predict the feasibility of novel, yet untested, transformations. For example, DFT could be used to understand the regioselectivity of electrophilic or nucleophilic aromatic substitution on the this compound ring.

Isotope Labeling Studies: The use of isotopically labeled starting materials (e.g., with Deuterium or ¹³C) can trace the path of atoms throughout a reaction, providing definitive evidence for bond-forming and bond-breaking events in complex reaction cascades.

Advanced Computational Design and Prediction of Functionalized Derivatives

Computational chemistry and in-silico drug design methodologies offer a powerful platform for the rational design of novel derivatives of this compound with tailored properties. ajchem-a.comajchem-a.com By predicting the biological activity and pharmacokinetic properties of virtual compounds, researchers can prioritize synthetic efforts towards the most promising candidates. tandfonline.com

Future research in this area will likely involve:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing robust QSAR models can establish a mathematical relationship between the structural features of pyridinamine derivatives and their biological activity. ajchem-a.comresearchgate.net These models can then be used to predict the activity of newly designed compounds.

Molecular Docking and Virtual Screening: For applications in medicinal chemistry, molecular docking simulations can predict the binding affinity and interaction patterns of this compound derivatives with specific biological targets, such as protein kinases or receptors. tandfonline.comnih.gov This enables the virtual screening of large compound libraries to identify potential hits. nih.gov

Pharmacophore Modeling: Based on a set of known active compounds, a pharmacophore model can be generated that defines the essential steric and electronic features required for biological activity. This model can then guide the design of new derivatives with improved potency and selectivity. nih.gov

ADMET Prediction: In-silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed derivatives. tandfonline.com This early-stage assessment helps to filter out compounds with unfavorable pharmacokinetic profiles, saving time and resources.

Table 2: Computational Approaches for Derivative Design

Computational Method Objective Predicted Parameters
QSAR Predict biological activity based on structure. ajchem-a.comresearchgate.net pIC50, inhibitory concentration.
Molecular Docking Elucidate binding mode and affinity to a target. tandfonline.comnih.gov Binding energy (kcal/mol), ligand-receptor interactions.
Pharmacophore Modeling Identify key features for biological activity. nih.gov Hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings.
ADMET Prediction Assess drug-likeness and pharmacokinetic profile. tandfonline.com Solubility, permeability, metabolic stability, potential toxicity.

Expansion of Applications in Emerging Materials Technologies

The unique electronic and structural properties of the pyridinamine core suggest that this compound and its derivatives could find applications in various emerging technologies beyond their traditional use as synthetic intermediates. smolecule.com

Potential future applications to be explored:

Organic Electronics: Pyridine derivatives are known to possess interesting electronic properties. Research could focus on synthesizing polymers or small molecules derived from this compound for use in Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), or as components in biosensors. apsgb.co.uk

Advanced Polymers and Functional Materials: The amine functionality provides a handle for incorporating the molecule into polymer backbones or for grafting it onto surfaces to create functional materials with specific properties, such as altered hydrophobicity, metal-ion chelation capabilities, or catalytic activity.

3D Printing and Additive Manufacturing: The development of novel photopolymers is a key area in 3D printing. apsgb.co.uk Functionalized derivatives of this compound could be designed as monomers or photoinitiators for use in stereolithography or other 3D printing technologies to create objects with tailored chemical and physical properties. apsgb.co.uk

Destruction of Hazardous Materials: Certain nitrogen-containing heterocyclic compounds have been investigated for their role in emerging technologies for the destruction of hazardous wastes. epa.gov While speculative, the specific reactivity of this compound or its derivatives under advanced oxidation or reduction processes could be a novel area of investigation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Butyl-2-methylpyridin-3-amine, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves catalytic hydrogenation of nitro precursors. For example, palladium-carbon (Pd/C) catalysts in methanol under hydrogen gas (H₂) have been used for analogous pyridin-3-amine derivatives, achieving yields >90% . Optimization includes varying catalyst loading (5–10 wt%), temperature (25–50°C), and reaction time (12–24 h). Monitoring via thin-layer chromatography (TLC) or HPLC ensures completion.

Q. How is the structural identity of this compound confirmed?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, methyl-substituted pyridin-3-amine analogs show deviations of <0.06 Å for substituents from the aromatic plane, validated using SHELXL refinement . Complementary techniques include:

  • NMR : 1H^1H and 13C^{13}C spectra to confirm alkyl chain integration (e.g., butyl group δ ~0.9–1.7 ppm).
  • HRMS : Molecular ion peaks ([M+H]⁺) within 5 ppm error.

Q. What solvents and storage conditions are recommended for this compound?

  • Methodological Answer : Polar aprotic solvents (e.g., DMSO, methanol) are preferred due to amine solubility. Storage at –20°C under inert gas (N₂/Ar) minimizes oxidation . Stability tests via periodic HPLC analysis (e.g., 95% purity retention after 6 months).

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess reactivity. Molecular docking (e.g., AutoDock Vina) screens against targets like kinase enzymes, with binding affinity scores (<–7 kcal/mol considered strong) . QSAR models using PubChem bioassay data (e.g., AID 1259351) prioritize substituents for synthesis .

Q. What strategies resolve contradictions in crystallographic data for amine-pyridine derivatives?

  • Methodological Answer : Discrepancies in bond lengths/angles may arise from disorder or twinning. Use SHELXD for initial phase solutions and Olex2 for model completion . For example, intermolecular N–H···N hydrogen bonds (2.8–3.0 Å) stabilize crystal packing in analogs . High-resolution data (d-spacing <0.8 Å) and TWINLAW in SHELXL refine twinned structures .

Q. How do steric effects of the butyl group influence ligand-metal coordination?

  • Methodological Answer : The bulky butyl chain may restrict coordination geometries. Comparative studies with shorter alkyl analogs (e.g., methyl vs. butyl) using UV-Vis (d-d transitions) and cyclic voltammetry (redox potentials) reveal steric hindrance. For example, Cu(II) complexes with tert-butyl groups show distorted square-planar geometries vs. octahedral in smaller analogs .

Q. What analytical methods detect degradation products under physiological conditions?

  • Methodological Answer : Simulated gastric fluid (pH 1.2) and phosphate buffer (pH 7.4) incubations (37°C, 24 h) followed by LC-MS/MS identify hydrolyzed or oxidized byproducts. For fluorinated analogs, 19F^{19}F-NMR tracks defluorination . Accelerated stability studies (40°C/75% RH) correlate with Arrhenius plots for shelf-life predictions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.